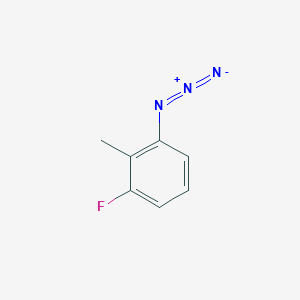

1-Azido-3-fluoro-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPEUQMOCHXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Azido-3-fluoro-2-methylbenzene, a fluorinated aryl azide of interest in synthetic chemistry and drug discovery. Due to the compound's limited commercial availability and dedicated literature, this document focuses on its synthesis from the readily available precursor, 3-Fluoro-2-methylaniline, and predicts its properties based on known data of analogous compounds. Detailed experimental protocols for the synthesis of aryl azides, characterization methods, and potential applications are discussed. This guide serves as a valuable resource for researchers interested in the synthesis and utilization of novel fluorinated aryl azides in medicinal chemistry and materials science.

Introduction

Aryl azides are versatile functional groups in organic synthesis, serving as precursors to nitrenes, participants in cycloaddition reactions, and components in bioorthogonal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aryl azides such as this compound represent valuable building blocks for the development of novel pharmaceuticals and functional materials.

This guide addresses the absence of a dedicated body of literature for this compound by providing a detailed pathway for its synthesis and a data-driven prediction of its properties.

Identification and Properties of this compound and Its Precursor

As of the date of this publication, a specific CAS number for this compound has not been assigned, indicating its limited commercial availability. However, its key precursor, 3-Fluoro-2-methylaniline, is a well-characterized and commercially available compound.

Properties of the Precursor: 3-Fluoro-2-methylaniline

The synthesis of this compound logically commences from 3-Fluoro-2-methylaniline. The properties of this precursor are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 443-86-7 | |

| Molecular Formula | C₇H₈FN | |

| Molecular Weight | 125.14 g/mol | |

| Boiling Point | 89-91 °C at 15 mmHg | |

| Melting Point | 7 °C | |

| Density | 1.099 g/mL at 25 °C | |

| Refractive Index | n20/D 1.542 |

Predicted Properties of this compound

The properties of the target compound can be inferred from its structure and comparison with related isomers.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆FN₃ | Calculated based on the addition of an azido group and removal of two hydrogen atoms from the precursor. |

| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on the properties of other substituted aryl azides. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | Typical for small, relatively nonpolar organic molecules. |

| Stability | Potentially thermally and photolytically unstable. Handle with care. | Aryl azides can decompose to form highly reactive nitrenes upon heating or exposure to UV light. |

Properties of Isomeric Compounds

For comparative purposes, the properties of commercially available isomers are provided below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-Azido-2-fluoro-4-methylbenzene | 864866-32-0 | C₇H₆FN₃ | 151.14 | |

| 1-Azido-2-fluoro-3-methylbenzene | 1696884-49-7 | C₇H₆FN₃ | 151.14 |

Synthesis of this compound

The most common and direct method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with an azide salt. The proposed synthesis of this compound from 3-Fluoro-2-methylaniline follows this well-established chemical transformation.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

An In-depth Technical Guide on the Synthesis and Characterization of 1-Azido-3-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Azido-3-fluoro-2-methylbenzene, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a robust, proposed synthetic protocol based on well-established chemical principles. Furthermore, it offers predicted characterization data derived from the analysis of analogous compounds, providing a solid foundation for its identification and verification.

Synthesis

The synthesis of this compound is most effectively achieved through a two-step, one-pot reaction starting from the commercially available 3-Fluoro-2-methylaniline. The process involves the diazotization of the primary amine followed by a nucleophilic substitution with an azide salt.

Proposed Synthetic Pathway:

The reaction proceeds via the formation of a diazonium salt from 3-Fluoro-2-methylaniline, which is then converted to the corresponding aryl azide upon treatment with sodium azide.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Materials:

-

3-Fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Ice

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-2-methylaniline (1.0 eq).

-

Add a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock. It is crucial to handle them with care, behind a blast shield, and avoid heating the neat compound to high temperatures. Diazonium salts are also unstable and should be prepared and used at low temperatures without isolation.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Figure 2: Workflow for the characterization of the synthesized product.

Predicted Characterization Data:

The following tables summarize the predicted data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Data | Interpretation |

| IR Spectroscopy | ~2100-2140 cm⁻¹ (strong, sharp) | Asymmetric stretch of the azide (-N₃) group.[1][2][3] |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretching vibrations. | |

| ~1250-1000 cm⁻¹ | C-F stretching vibration. | |

| Mass Spec. (EI) | m/z = 151.05 | Molecular ion peak [M]⁺. |

| m/z = 123.05 | Loss of N₂ ([M-N₂]⁺). |

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ | ~2.2 | s | - |

| Aromatic H | ~7.0 - 7.3 | m | - |

Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ | ~14 | q | - |

| C-N₃ | ~140 | d | JCF ≈ 3-5 Hz |

| C-F | ~160 | d | JCF ≈ 240-250 Hz |

| C-CH₃ | ~120 | d | JCF ≈ 15-20 Hz |

| Aromatic CH | ~115-130 | d | Variable JCF |

Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

Applications in Research and Development

Aryl azides are versatile intermediates in organic synthesis. This compound, with its specific substitution pattern, can be a valuable precursor for:

-

"Click" Chemistry: The azide functionality allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Nitrene Chemistry: Photolysis or thermolysis of the azide can generate a highly reactive nitrene intermediate, enabling the synthesis of various nitrogen-containing heterocycles.

-

Pharmaceutical Synthesis: The fluorinated and methylated phenyl ring is a common motif in drug candidates, and the azide group provides a handle for further functionalization.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and optimize the conditions for their specific needs, always adhering to strict safety protocols when working with azides and diazonium compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Azido-3-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the aromatic azide, 1-Azido-3-fluoro-2-methylbenzene. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of a plausible synthetic pathway, predicted spectroscopic data based on the analysis of structurally related molecules, and general experimental protocols for the spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure

This compound is an aromatic compound with the molecular formula C₇H₆FN₃. Its structure consists of a benzene ring substituted with an azido group, a fluorine atom, and a methyl group at positions 1, 3, and 2, respectively.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be logically approached from its corresponding aniline precursor, 2-fluoro-6-methylaniline, which is commercially available. The synthetic route involves a two-step process: diazotization of the amine, followed by a substitution reaction with an azide salt.

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including 2-fluoro-6-methylaniline, 2-fluorotoluene, and various aryl azides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.20 - 7.40 | m | - | Aromatic-H |

| ~7.00 - 7.15 | m | - | Aromatic-H |

| ~2.30 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 (d, J ≈ 245 Hz) | C-F |

| ~138 - 142 | C-N₃ |

| ~130 - 135 | Aromatic C-H |

| ~125 - 128 | Aromatic C-H |

| ~115 - 120 (d, J ≈ 20 Hz) | Aromatic C-H |

| ~110 - 115 (d, J ≈ 25 Hz) | C-CH₃ |

| ~15 - 20 | -CH₃ |

Note: 'd' denotes a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2110 - 2140 | Strong, Sharp | Asymmetric stretch of -N₃ |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580 - 1620 | Medium | Aromatic C=C stretch |

| ~1450 - 1490 | Medium | Aromatic C=C stretch |

| ~1250 - 1300 | Strong | C-F stretch |

| ~1100 - 1150 | Strong | Symmetric stretch of -N₃ |

A prominent and highly characteristic absorption for aryl azides is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azido group, typically appearing in the 2100-2140 cm⁻¹ region[1].

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - N₂]⁺ |

| 96 | Medium | [M - N₂ - HCN]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

The primary fragmentation pathway for aryl azides under electron ionization is the loss of a molecule of nitrogen (N₂) to form a nitrene intermediate, which can then undergo further rearrangements.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis. These should be adapted and optimized for the specific compound and available instrumentation.

Synthesis Protocol

Step 1: Diazotization of 2-Fluoro-6-methylaniline

-

Dissolve 2-fluoro-6-methylaniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azidation

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small amount of the neat sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Introduce a dilute solution of the purified compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

For GC-MS, use a suitable column and temperature program to separate the compound before it enters the ion source.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is not currently available in the public domain, the predicted data and synthetic protocols presented herein offer a strong starting point for researchers working with this and related compounds. The information is designed to aid in the synthesis, purification, and characterization of this molecule, thereby supporting its potential applications in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azido-3-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for the thermal stability and decomposition of 1-Azido-3-fluoro-2-methylbenzene is available in publicly accessible literature. This guide provides a comprehensive overview based on the analysis of structurally similar compounds and established principles of aryl azide chemistry. The information herein should be used for informational purposes and as a guide for designing safety protocols, not as a substitute for rigorous experimental testing.

Introduction

This compound is an aromatic azide, a class of compounds recognized for their utility in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and as photoaffinity labels. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of their thermal stability and decomposition characteristics to ensure safe handling and application. This technical guide consolidates available data on analogous compounds to provide an in-depth analysis of the expected thermal behavior of this compound.

Estimated Thermal Properties and Data Presentation

The following table summarizes the thermal decomposition data for several substituted phenyl azides, providing a basis for estimating the properties of this compound. Generally, ortho-substituents can influence the rate of thermolysis. For instance, the rate of thermolysis for o-tolyl azide is slightly faster than that of phenyl azide[1].

| Compound Name | Structure | Onset Temperature (Tonset) (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (ΔHdecomp) (kJ/mol) | Analytical Method | Reference |

| Phenyl Azide | C₆H₅N₃ | ~140-180 (Decomposition Temp) | Not Specified | Not Specified | Thermolysis | [1] |

| o-Tolyl Azide | o-CH₃C₆H₄N₃ | Slightly lower than Phenyl Azide | Not Specified | Not Specified | Thermolysis | [1] |

| 2,6-Diethylphenyl Azide | 2,6-(C₂H₅)₂C₆H₃N₃ | Not Specified | Not Specified | Not Specified | Laser Flash Photolysis | [2] |

| 2-Azidophenylmethanol | o-(CH₂OH)C₆H₄N₃ | Not Specified | Not Specified | Not Specified | DSC, TG, C80 | [3] |

| 1-Azido-2-nitrobenzene | o-NO₂C₆H₄N₃ | Not Specified | Not Specified | Not Specified | DSC, TG, C80 | [3] |

Note: The data for analogous compounds is sparse and often lacks the specific quantitative values required for a direct comparison. The decomposition of aryl azides without ortho-substituents that can participate in cyclization generally occurs at temperatures between 140-180 °C[1]. The electronic effects of the substituents on this compound are not expected to dramatically lower this decomposition temperature in the absence of a participating ortho group.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, the following methodologies are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Workflow for DSC Analysis:

Detailed Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.

-

Instrument Setup: Calibrate the DSC instrument using a standard material (e.g., indium). Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate (e.g., 5 or 10 °C/min). The experiment should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

-

Data Acquisition and Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak is determined by the intersection of the baseline with the tangent of the peak's leading edge. The peak temperature corresponds to the maximum rate of decomposition. The heat of decomposition is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass loss associated with the evolution of gases, such as nitrogen from the azide group.

Experimental Workflow for TGA Analysis:

Detailed Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum pan.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Thermal Program: Heat the sample from ambient temperature to approximately 400 °C at a linear heating rate of 10 °C/min under a continuous flow of inert gas (e.g., nitrogen).

-

Data Acquisition and Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show a distinct step corresponding to the loss of nitrogen gas upon decomposition. The onset temperature of this mass loss provides another measure of the decomposition temperature. The percentage of mass loss can be compared to the theoretical mass percentage of N₂ in the molecule.

Decomposition Pathway

The thermal decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including intramolecular cyclization, C-H insertion, or rearrangement.

For this compound, the primary decomposition pathway is expected to involve the formation of the corresponding singlet nitrene, which can then intersystem cross to the more stable triplet state.

Proposed Decomposition Pathway:

The substituents on the aromatic ring will influence the reactivity of the nitrene intermediate. The ortho-methyl group may be susceptible to intramolecular C-H insertion reactions, although this is generally less favorable than other pathways for simple alkyl groups. The electron-donating nature of the methyl group and the electron-withdrawing nature of the fluoro group will also affect the stability and subsequent reactions of the nitrene. In the absence of efficient intramolecular trapping pathways, the nitrene is likely to react intermolecularly, leading to the formation of azo compounds and polymeric materials.

Safety Considerations

Aryl azides are energetic compounds that can decompose rapidly, and sometimes explosively, upon initiation by heat, shock, or friction. Therefore, appropriate safety precautions are imperative.

-

Handling: Always handle this compound in small quantities in a well-ventilated fume hood. Use personal protective equipment, including safety glasses, a face shield, and protective gloves.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Scale-up: Exercise extreme caution when scaling up reactions involving this compound. A thorough thermal hazard assessment, including DSC and potentially Accelerating Rate Calorimetry (ARC) studies, is strongly recommended before performing reactions on a larger scale.

Conclusion

While direct experimental data for this compound is lacking, this guide provides a framework for understanding its potential thermal stability and decomposition based on the behavior of analogous compounds. The provided experimental protocols for DSC and TGA offer a clear path for obtaining the necessary quantitative data. The proposed decomposition pathway serves as a model for predicting the reaction products. Researchers, scientists, and drug development professionals should use this information to guide their experimental design and to ensure the safe handling and use of this energetic compound. Rigorous experimental verification of the thermal properties is essential before its application in any process.

References

An In-depth Technical Guide to the Safety and Handling of 1-Azido-3-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Azido-3-fluoro-2-methylbenzene (CAS No. 1696884-49-7). Due to the limited availability of specific quantitative safety data for this compound, this document combines information from safety data sheets for structurally related aryl azides and general best practices for handling potentially energetic and toxic materials. Professionals handling this substance must exercise extreme caution and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for analogous compounds, it should be treated as harmful if swallowed or inhaled, and toxic in contact with skin. There is also potential for it to cause damage to organs through prolonged or repeated exposure and to be toxic to aquatic life.[1] As with many organic azides, there is an inherent risk of explosive decomposition when subjected to heat, shock, or friction.

GHS Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.[1]

-

H311: Toxic in contact with skin.[1]

-

H372: Causes damage to organs through prolonged or repeated exposure.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

-

P260: Do not breathe mist or vapors.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/ protective clothing.[1]

Quantitative Data Summary

Table 1: Toxicological Data for Related Aryl Azides

| Property | Value | Species | Route | Reference Compound |

| LD50 Oral | Data not available | - | - | This compound |

| LC50 Inhalation | Data not available | - | - | This compound |

| LD50 Dermal | Data not available | - | - | This compound |

Table 2: Physical and Chemical Properties of Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C₇H₆FN₃ | This compound |

| Molecular Weight | 151.14 g/mol | This compound |

| Flash Point | Data not available | This compound |

| Boiling Point | Data not available | This compound |

| Decomposition Temperature | Data not available | This compound |

Experimental Protocols

Personal Protective Equipment (PPE)

All personnel must wear appropriate PPE when handling this compound.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron and boots should be worn.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage

-

Engineering Controls: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a blast shield.

-

General Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools.

-

Avoid static discharge.

-

Keep away from heat, sparks, and open flames.

-

Work with the smallest possible quantities.

-

-

Storage:

-

Store in a tightly closed, properly labeled container.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and metals.

-

Protect from light.

-

Do not store in refrigerators or freezers that are not spark-proof.

-

Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the immediate area and alert others.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, contact your institution's environmental health and safety department immediately.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in a designated, sealed, and properly labeled container.

-

Do not mix with other waste streams unless compatibility has been confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Hazard Identification and Control Measures.

Caption: Safe Handling Workflow.

Caption: Emergency Spill Response Protocol.

References

1-Azido-3-fluoro-2-methylbenzene: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-3-fluoro-2-methylbenzene is an aromatic organic compound featuring an azide functional group, a fluorine atom, and a methyl group strategically positioned on a benzene ring. This unique combination of substituents imparts a rich and versatile reactivity profile, making it a promising building block for the synthesis of a wide array of complex organic molecules. The presence of the azide group allows for participation in hallmark reactions such as 1,3-dipolar cycloadditions, while the ortho-methyl group opens avenues for intramolecular C-H functionalization, leading to the formation of valuable heterocyclic scaffolds. Furthermore, the fluorine atom can significantly influence the electronic properties and metabolic stability of the resulting molecules, a feature of particular interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in modern organic synthesis.

Synthesis of this compound

The most direct and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with an azide salt. For this compound, the precursor would be 3-fluoro-2-methylaniline. The synthesis involves two key steps: the formation of a diazonium salt from the aniline, and the subsequent displacement of the diazonium group with an azide.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.[1][2][3]

-

Diazotization:

-

To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

The temperature is maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 3-fluoro-2-methylbenzenediazonium chloride solution.

-

-

Azidation:

-

In a separate flask, a solution of sodium azide (1.2 eq) in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

-

Potential Applications in Organic Synthesis

The unique structural features of this compound make it a versatile reagent for the construction of various heterocyclic systems and other complex molecules.

1,3-Dipolar Cycloaddition Reactions: Synthesis of Fluorinated 1,2,3-Triazoles

Aryl azides are well-known 1,3-dipoles that readily undergo Huisgen 1,3-dipolar cycloaddition reactions with alkynes to produce 1,2,3-triazoles.[4] This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups.[5] The fluorine substituent on the aromatic ring of this compound is expected to accelerate the cycloaddition reaction due to its electron-withdrawing nature, which lowers the energy of the azide's LUMO.[6] The ortho-methyl group may introduce some steric hindrance, potentially influencing the reaction rate but not preventing the reaction.[7][8]

Figure 2: Workflow for the synthesis of fluorinated 1,2,3-triazoles via CuAAC.

The resulting fluorinated 1,2,3-triazoles are of significant interest in medicinal chemistry. The triazole core can act as a stable linker or a pharmacophore, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[9][10][11]

Table 1: Representative Yields for CuAAC Reactions with Analogous Aryl Azides

| Aryl Azide | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| Phenyl azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 91 | Sharpless et al. |

| 4-Fluorophenyl azide | 1-Octyne | CuI | THF | 95 | Fokin et al. |

| 2-Methylphenyl azide | Ethyl propiolate | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 88 | Wang et al. |

Intramolecular C-H Amination: Synthesis of Fused Heterocycles

The ortho-methyl group in this compound provides an opportunity for intramolecular C-H amination reactions. Upon thermal or transition-metal-catalyzed decomposition, the azide can generate a highly reactive nitrene intermediate, which can then insert into the C-H bonds of the adjacent methyl group to form a five-membered ring. This process is a powerful method for constructing fused heterocyclic systems like indolines.[12] Rhodium and iridium complexes are known to be particularly effective catalysts for this transformation, often proceeding under mild conditions with high efficiency.[12][13]

Figure 3: Logical workflow for intramolecular C-H amination.

This synthetic route offers a concise way to access substituted indoline scaffolds, which are prevalent in many biologically active natural products and pharmaceuticals.

Table 2: Examples of Transition-Metal-Catalyzed Intramolecular C-H Amination of Aryl Azides

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Azidobiphenyl | Rh₂(OAc)₄ | Dichloroethane, 80 °C | Carbazole | 95 | Driver et al. |

| 1-(2-Azidophenyl)prop-2-ene | [Ir(coe)₂Cl]₂ | Toluene, 25 °C | 3-Methyl-2,3-dihydro-1H-indole | 92 | Hartwig et al.[12] |

| 2-Azido-1,1'-biphenyl | Pd(OAc)₂ | Toluene, 110 °C | Carbazole | 85 | Bach et al.[14] |

Photochemical and Thermal Reactions

Upon photolysis or thermolysis, this compound is expected to extrude nitrogen gas to form a highly reactive singlet nitrene intermediate. This intermediate can undergo several transformations:

-

Intramolecular C-H Insertion: As discussed above, this is a likely pathway leading to indoline formation.

-

Ring Expansion: The singlet nitrene can rearrange to a dehydroazepine, which can be trapped by nucleophiles to form substituted azepines. The presence of ortho-substituents can influence the rate and outcome of this ring expansion.[15][16][17]

-

Benzazirine Formation: In some cases, the nitrene can cyclize to form a transient benzazirine intermediate, which can then rearrange to other products.[18]

The specific outcome of these reactions will depend on the reaction conditions (e.g., temperature, wavelength of light, presence of trapping agents).

Significance in Medicinal and Materials Chemistry

The products derived from this compound hold significant potential in various fields:

-

Drug Discovery: The fluorinated 1,2,3-triazoles and indolines are valuable scaffolds in medicinal chemistry. The 1,2,3-triazole ring is a well-recognized pharmacophore and bioisostere for amide bonds.[19][20] The incorporation of fluorine can enhance drug-like properties such as metabolic stability and binding affinity.[9][10] Numerous triazole-containing compounds are being investigated for anticancer, antiviral, and antibacterial activities.[21][22][23]

-

Materials Science: The carbazole derivatives that could potentially be synthesized from related biaryl azides are known for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaics, due to their electronic and photophysical properties.[13][24][25]

Conclusion

This compound is a promising, albeit currently under-explored, synthetic building block. Its multifunctionality allows for a diverse range of chemical transformations, including highly efficient cycloadditions and powerful C-H functionalization reactions. The ability to readily generate fluorinated triazoles and fused nitrogen heterocycles from this single precursor makes it a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is warranted and is expected to uncover new and efficient synthetic methodologies.

References

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 3. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 10. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Ir(I)-catalyzed benzylic C-H bond amination of ortho-substituted aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Direct synthesis of aryl-annulated [ c ]carbazoles by gold( i )-catalysed cascade reaction of azide-diynes and arenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03525C [pubs.rsc.org]

An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Azido-3-fluoro-2-methylbenzene, a fluorinated aromatic azide of interest in chemical synthesis and drug discovery. Due to a lack of specific documented history on its discovery, this guide focuses on the plausible and widely accepted synthetic methodology, derived from established chemical principles for analogous compounds. Detailed experimental protocols, safety considerations, and physiochemical data for the key precursor are presented. The logical workflow for its synthesis is also visualized through a process diagram.

Introduction

This compound (CAS Number: 1696884-49-7) is a substituted aromatic azide. The presence of the azido group makes it a versatile building block for the introduction of nitrogen-containing functionalities, particularly through cycloaddition reactions (e.g., "click chemistry") to form triazoles, which are prevalent scaffolds in medicinal chemistry. The fluorine and methyl substituents on the benzene ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive fragment for the design of novel therapeutic agents. While the specific historical details of the discovery of this compound are not extensively documented in publicly available literature, its synthesis can be reliably inferred from well-established organic chemistry reactions.

Physicochemical Properties of the Key Precursor

The primary precursor for the synthesis of this compound is 2-Fluoro-6-methylaniline. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 443-89-0 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 187 °C at 760 mmHg |

| Density | 1.082 g/mL at 25 °C |

| Refractive Index | n20/D 1.536 |

Plausible Synthetic Pathway

The most probable synthetic route to this compound involves a two-step process starting from 3-Fluoro-2-nitrotoluene:

-

Reduction of the nitro group: 3-Fluoro-2-nitrotoluene is reduced to form the key intermediate, 2-Fluoro-6-methylaniline.

-

Diazotization and Azidation: The amino group of 2-Fluoro-6-methylaniline is converted to a diazonium salt, which is then displaced by an azide ion to yield the final product.

The following diagram illustrates this proposed synthetic workflow:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general procedures for analogous transformations and should be adapted and optimized as necessary.

Synthesis of 2-Fluoro-6-methylaniline from 3-Fluoro-2-nitrotoluene

Materials:

-

3-Fluoro-2-nitrotoluene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-nitrotoluene (1 equivalent).

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield 2-Fluoro-6-methylaniline. The product can be further purified by distillation if necessary.

Synthesis of this compound from 2-Fluoro-6-methylaniline

Materials:

-

2-Fluoro-6-methylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

In a beaker, dissolve 2-Fluoro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve sodium azide (1.2 equivalents) in deionized water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent under reduced pressure to obtain this compound. Caution: The product is an organic azide and may be unstable upon heating. Purification by distillation should be avoided if possible or performed with extreme caution behind a blast shield.

Safety Considerations

2-Fluoro-6-methylaniline:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated fume hood.

Sodium Azide and Diazonium Salts:

-

Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.

-

Diazonium salts are often unstable and can be explosive, especially in a dry state. They should be kept in solution and used immediately after preparation.

-

The reaction of diazonium salts with sodium azide produces hydrazoic acid, which is also toxic and explosive.

-

All operations involving diazonium salts and sodium azide must be conducted in a fume hood, behind a blast shield, and at low temperatures.

-

Avoid contact of sodium azide with acids, as this liberates toxic and explosive hydrazoic acid.

-

Avoid contact of sodium azide with heavy metals, as this can form highly explosive heavy metal azides.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.0-7.5 ppm, a singlet for the methyl group around 2.0-2.5 ppm. |

| ¹³C NMR | Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. A signal for the methyl carbon. |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the azide asymmetric stretch around 2100-2150 cm⁻¹. C-H stretching and aromatic C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₇H₆FN₃ (151.14 g/mol ). A prominent fragment corresponding to the loss of N₂ (28 g/mol ). |

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a standard sequence of nitro group reduction followed by diazotization and azidation of the resulting aniline. This guide provides a comprehensive overview of this plausible synthetic route, including detailed experimental protocols and critical safety information, to aid researchers in the safe and efficient preparation of this compound. Further research to fully characterize this molecule and explore its reactivity is warranted.

An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 1-Azido-3-fluoro-2-methylbenzene. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry, data from structurally related analogs, and the well-documented applications of aryl azides in chemical biology and drug discovery.

Introduction

This compound belongs to the class of substituted aryl azides, a group of compounds that have garnered significant interest in the scientific community. The unique chemical properties of the azide functional group, combined with the electronic effects of the fluorine and methyl substituents on the benzene ring, make this molecule and its analogs valuable tools in various research and development areas.

Aryl azides are particularly renowned for their utility in bioorthogonal chemistry . These reactions occur within living systems without interfering with native biochemical processes.[1][2] The azide group is an excellent bioorthogonal handle because it is small, stable in biological media, and absent in most living organisms.[1] This allows for the specific labeling and tracking of biomolecules.

This guide will explore the probable synthesis, chemical properties, and potential applications of this compound and its structural isomers, providing a foundational understanding for researchers interested in utilizing these compounds.

Physicochemical Properties and Structural Analogs

While specific experimental data for this compound is scarce, we can infer its properties from its structure and by comparing it to known analogs.

Table 1: Physicochemical Properties of this compound and its Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| This compound | Not Available | C₇H₆FN₃ | 151.14 | Inferred |

| 1-Azido-2-fluoro-3-methylbenzene | 1696884-49-7 | C₇H₆FN₃ | 151.14 | Not Available |

| 1-Azido-2-fluoro-4-methylbenzene | 864866-32-0 | C₇H₆FN₃ | 151.14 | Not Available |

| 3-Fluoro-2-methylaniline (precursor) | 443-86-7 | C₇H₈FN | 125.14 | SLDLVGFPFFLYBM-UHFFFAOYSA-N[3] |

| 2-Fluoro-6-methylaniline (precursor) | 443-89-0 | C₇H₈FN | 125.14 | CMVJYZNBMRJICR-UHFFFAOYSA-N[4] |

The presence of a fluorine atom is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The position of the substituents on the aromatic ring will influence the electronic distribution and, consequently, the reactivity of the azide group and the aromatic ring itself.

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the diazotization of the corresponding aniline precursor, 3-Fluoro-2-methylaniline. This is a standard and widely used method for the preparation of aryl azides.

Synthesis of the Aniline Precursor

The synthesis of the required precursor, 3-Fluoro-2-methylaniline, can be achieved through various established organic synthesis routes. One plausible approach involves the nitration of 2-fluorotoluene followed by the reduction of the nitro group.

Diazotization of 3-Fluoro-2-methylaniline

The conversion of the aniline to the azide is typically achieved in a two-step, one-pot reaction.

Experimental Protocol: General Procedure for the Synthesis of Aryl Azides from Anilines

-

Dissolution of Aniline: The corresponding aniline (e.g., 3-Fluoro-2-methylaniline) is dissolved in an acidic aqueous solution, typically hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C) in a reaction vessel.

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms an in-situ diazonium salt.

-

Azide Formation: A solution of sodium azide (NaN₃) in water is then added slowly to the diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of the desired aryl azide and the evolution of nitrogen gas.

-

Workup: The reaction mixture is then typically warmed to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude aryl azide.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Safety Precaution: Organic azides can be explosive, especially at elevated temperatures or when subjected to shock. All reactions involving azides should be carried out with appropriate safety measures, including the use of a blast shield.

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

Aryl azides, including fluorinated analogs, are powerful tools in drug discovery and chemical biology due to their ability to participate in bioorthogonal reactions. These reactions allow for the selective modification of biomolecules in their native environment.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond.[1][5] This reaction has been widely used for labeling proteins, glycans, and other biomolecules.[5][6]

The workflow for a typical Staudinger ligation experiment is depicted below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. While highly efficient, the cytotoxicity of copper has limited its direct application in living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[7] SPAAC has become a cornerstone of in vivo chemical biology.

The electron-withdrawing nature of the fluorine atom in this compound could potentially enhance the rate of SPAAC reactions.

Quantitative Data

As specific quantitative data for this compound is not available, the following table presents representative data for related compounds and reactions to provide a comparative context.

Table 2: Representative Reaction Kinetics and Yields

| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference |

| Staudinger Ligation | Azide + Triarylphosphine | ~0.002 | 70-95 | [5] |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | >90 | General Knowledge |

| SPAAC | Azide + Cyclooctyne | 10⁻³ - 1 | 60-90 | [7] |

Conclusion

This compound and its structural analogs represent a class of chemical tools with significant potential in drug discovery and chemical biology. While specific data for the title compound is limited, the established chemistry of aryl azides provides a strong foundation for its synthesis and application. The principles of bioorthogonal chemistry, particularly Staudinger ligation and strain-promoted azide-alkyne cycloaddition, offer powerful strategies for the site-specific labeling and investigation of biomolecules. Further research into the synthesis and reactivity of these fluorinated aryl azides is warranted to fully explore their utility in advancing our understanding of biological systems and in the development of new therapeutic agents.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氟-6-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-Azido-3-fluoro-2-methylbenzene in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage.[3] The reaction rate and efficiency of SPAAC can be significantly influenced by the electronic properties of the azide component.[3][4] Aryl azides, particularly those bearing electron-withdrawing groups, have been shown to exhibit enhanced reactivity in these cycloadditions.[3]

This document provides detailed application notes and protocols for the use of 1-Azido-3-fluoro-2-methylbenzene , a substituted aryl azide, in SPAAC reactions. The presence of a fluorine atom is expected to enhance the azide's reactivity through its electron-withdrawing nature, while the ortho-methyl group may introduce steric effects that can also modulate the reaction kinetics. These characteristics make this compound a potentially valuable reagent for applications in bioconjugation, drug delivery, and molecular imaging.

Principle of the Method

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a strained alkyne, such as a cyclooctyne.[5] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[3] The introduction of electron-withdrawing substituents, such as a fluorine atom, on the aryl azide can further accelerate the reaction by lowering the energy of the azide's highest occupied molecular orbital (HOMO), leading to a more favorable interaction with the alkyne's lowest unoccupied molecular orbital (LUMO).

The substitution pattern of this compound, with a fluoro group meta and a methyl group ortho to the azide, presents an interesting case for studying the interplay of electronic and steric effects on SPAAC kinetics. While the fluorine atom is anticipated to increase the reaction rate, the ortho-methyl group might sterically hinder the approach of the bulky cyclooctyne, potentially counteracting the electronic activation.

Experimental Protocols

The following protocols are generalized for the use of this compound in a typical SPAAC reaction with a dibenzocyclooctyne (DBCO) derivative, a commonly used strained alkyne. Researchers should optimize these protocols for their specific applications.

Materials and Reagents

-

This compound

-

DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)

-

Anhydrous, degassed solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))

-

Reaction vessels (e.g., microcentrifuge tubes, round-bottom flasks)

-

Analytical equipment (e.g., HPLC, LC-MS, NMR)

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes the conjugation of this compound to a DBCO-functionalized protein.

-

Preparation of Reagents:

-

Dissolve the DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-functionalized protein solution.

-

Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide is typically recommended to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific DBCO reagent and the desired degree of labeling.

-

-

Purification:

-

Remove the excess unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or tangential flow filtration.

-

-

Analysis:

-

Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol 2: Monitoring Reaction Kinetics by HPLC or LC-MS

This protocol can be used to determine the reaction rate of this compound with a DBCO-containing small molecule.

-

Preparation of Reaction Solutions:

-

Prepare stock solutions of this compound and a DBCO-containing small molecule (e.g., DBCO-acid) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A typical starting concentration is 1 mM for each reactant.

-

-

Reaction Initiation:

-

In a thermostatted vial, mix equal volumes of the this compound and DBCO-acid solutions to initiate the reaction.

-

-

Time-Course Analysis:

-

At regular time intervals (e.g., every 5-10 minutes for the first hour, then less frequently), withdraw a small aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase for HPLC analysis).

-

-

HPLC or LC-MS Analysis:

-

Inject the quenched aliquots onto an HPLC or LC-MS system equipped with a suitable column (e.g., C18).

-

Monitor the disappearance of the starting materials and the appearance of the triazole product by UV absorbance or mass spectrometry.

-

-

Data Analysis:

-

Plot the concentration of the reactants or product as a function of time.

-

Determine the second-order rate constant from the kinetic data.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the SPAAC reaction of this compound with a generic DBCO derivative, based on the expected influence of the substituents. Actual experimental data should be generated following the protocols above.

| Parameter | Expected Value/Range | Notes |

| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | The fluorine atom is expected to increase the rate constant compared to unsubstituted phenyl azide. The ortho-methyl group may slightly decrease the rate due to steric hindrance, resulting in a moderate overall rate. |

| Reaction Time for >90% Conversion | 1 - 4 hours | At millimolar concentrations, the reaction is expected to proceed to near completion within a few hours at room temperature. |

| Optimal pH Range | 6.0 - 8.0 | SPAAC reactions are generally insensitive to pH within this range, making them suitable for biological applications. |

| Compatible Solvents | Aqueous buffers, DMSO, DMF, Acetonitrile | The reaction is compatible with a wide range of polar protic and aprotic solvents. |

Visualizations

Caption: Experimental workflow for the SPAAC conjugation of this compound.

Caption: Factors influencing the SPAAC reaction with this compound.

Conclusion

This compound is a promising reagent for strain-promoted alkyne-azide cycloaddition reactions. Its unique substitution pattern allows for the investigation of combined electronic and steric effects on reaction kinetics. The provided protocols offer a starting point for researchers to explore the utility of this compound in various applications, from bioconjugation to the development of novel therapeutic and diagnostic agents. Further experimental work is necessary to fully characterize the reactivity of this specific azide and to optimize its use in different contexts.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for 1-Azido-3-fluoro-2-methylbenzene in Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Azido-3-fluoro-2-methylbenzene as a photoreactive crosslinking agent in photoaffinity labeling (PAL) experiments. This document outlines the principles of PAL, probe design considerations, and step-by-step methodologies for target identification and validation.

1. Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize specific molecular interactions between a small molecule (ligand) and its protein target.[1][2] The methodology relies on a photoaffinity probe, which is a modified version of the ligand of interest. This probe is engineered to include a photoreactive group that, upon activation by UV light, forms a highly reactive intermediate that covalently bonds to the interacting protein.[1][3]

This compound serves as a compact and efficient photoreactive moiety for these probes. Aryl azides are a well-established class of photo-crosslinkers due to their relative stability in the dark and their ability to be activated by UV light to form a reactive nitrene intermediate.[4][5] This nitrene can then insert into C-H or N-H bonds in the immediate vicinity, creating a stable, covalent linkage to the target protein.[6]

The inclusion of a fluorine atom in the aryl ring can offer several advantages in drug discovery and chemical biology applications. Fluorine can modulate the physicochemical properties of a molecule, potentially enhancing its binding affinity, metabolic stability, and target selectivity.[7][8]

2. Principle of the Method

The general workflow for photoaffinity labeling involves incubating the photoaffinity probe with a complex biological sample, such as a cell lysate or live cells, to allow for binding to its target protein.[1][9] Subsequent irradiation with UV light activates the azide group, leading to covalent crosslinking. The labeled proteins are then enriched and identified, typically using mass spectrometry.[9][10][11]

Caption: Chemical pathway of aryl azide activation by UV light.

3. Experimental Protocols

The following protocols provide a generalized framework for using a photoaffinity probe containing the this compound moiety. Optimization of parameters such as probe concentration, incubation time, and UV exposure is critical for success.[1]

Caption: Standard experimental workflow for target identification.

Protocol 1: Photoaffinity Labeling in Cell Lysate

-

Prepare Cell Lysate: Harvest cells and lyse them in a suitable non-denaturing lysis buffer (see Table 2 for examples). Avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT), as they can quench the reactive nitrene or reduce the azide group, respectively.[6]

-

Incubation: Add the photoaffinity probe to the clarified cell lysate. The optimal concentration should be determined empirically but is often based on the binding affinity of the parent ligand. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 4°C to allow the probe to bind to its target.

-

Competition Control (Optional but Recommended): In a parallel sample, pre-incubate the lysate with an excess (e.g., 50-100 fold) of the original, unlabeled ligand before adding the photoaffinity probe. This control is crucial to distinguish specific binding from non-specific interactions.[3]

-

UV Crosslinking: Transfer the samples to a suitable reaction vessel, such as a quartz cuvette or an open microcentrifuge tube on ice.[6] Irradiate the sample with UV light (see Table 1 for typical conditions). The sample should be placed on ice to prevent heating.[6]

-

Quenching: After irradiation, the reaction can be quenched by adding a primary amine or a reducing agent if necessary for downstream applications.

Protocol 2: Target Enrichment and Analysis

This protocol assumes the photoaffinity probe includes an affinity tag, such as biotin, for enrichment.

-

Affinity Pulldown: Add streptavidin-conjugated beads to the UV-irradiated lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated probe-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.[9]

-

Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins using a suitable method like silver staining or Coomassie blue. Specific target proteins should appear as distinct bands in the probe-treated lane but should be significantly reduced or absent in the competition control lane.[3]

-

Protein Identification: Excise the specific bands of interest from the gel for identification by mass spectrometry.[3][9]

4. Data Presentation and Interpretation

Quantitative data from photoaffinity labeling experiments should be carefully recorded and presented. The tables below provide examples of key experimental parameters.

Table 1: Typical UV Irradiation Conditions for Aryl Azide Probes

| Parameter | Typical Range | Notes |

|---|---|---|

| Wavelength | 254 - 365 nm | The optimal wavelength depends on the specific absorbance of the aryl azide derivative.[6] |

| Light Source | Handheld UV lamp, crosslinker | Source intensity will affect exposure time. |

| Exposure Time | 5 - 30 minutes | Must be optimized to maximize specific labeling while minimizing protein damage.[1] |

| Distance from Source | 1 - 5 cm | Keep consistent across experiments. |

| Temperature | 4°C (on ice) | Prevents sample heating and potential protein degradation.[6] |

Table 2: Example Buffer Compositions for PAL Experiments

| Buffer Component | Concentration | Purpose | Incompatible Additives |

|---|---|---|---|

| HEPES, pH 7.4 | 25 - 50 mM | Buffering agent | Tris, Glycine (Primary Amines) |

| NaCl | 150 mM | Ionic strength | - |

| MgCl₂ | 1 - 5 mM | Divalent cation | - |

| Glycerol | 10% (v/v) | Stabilizer | - |

| Protease Inhibitors | 1x Cocktail | Prevent protein degradation | DTT, β-mercaptoethanol (Thiols) |

5. Target Validation

Confirming that a protein identified via PAL is a true biological target is a critical final step. Competition experiments are the primary method of on-the-spot validation.

Caption: Validating specific interactions using a competition assay.

If an interaction is specific, pre-incubation with an excess of the non-photoreactive parent compound will occupy the binding sites on the target protein, thereby preventing the photoaffinity probe from binding and crosslinking.[3] This leads to a significant reduction in the signal for the target protein compared to the sample without the competitor.

References